![molecular formula C25H30N4O7 B1384631 N-Boc-Fmoc L-Canavanine CAS No. 190723-97-8](/img/structure/B1384631.png)
N-Boc-Fmoc L-Canavanine
Overview
Description
Synthesis Analysis
“N-Boc-Fmoc L-Canavanine” is synthesized through a multi-step synthetic route that involves the protection of the amino and carboxy terminals, followed by the formation of peptide bonds. The synthesis can be achieved through solid-phase peptide synthesis or solution-phase synthesis.
Molecular Structure Analysis
“N-Boc-Fmoc L-Canavanine” has a molecular weight of 498.5 . Its molecular formula is C25H30N4O7 .
Chemical Reactions Analysis
The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to strong base .
Physical And Chemical Properties Analysis
“N-Boc-Fmoc L-Canavanine” appears as a white crystalline powder . It has a melting point of 130 - 148 °C . It is soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane but insoluble in water.
Scientific Research Applications
Protein Synthesis Disruption
N-Boc-Fmoc L-Canavanine: is an analog of the amino acid arginine and can be incorporated into proteins in place of arginine. This incorporation disrupts normal protein synthesis, leading to the formation of dysfunctional proteins . This property is particularly useful in studying the effects of protein malfunction in various biological systems.
Allelopathic Studies
As a potent allelochemical, N-Boc-Fmoc L-Canavanine has been used to study plant-plant interactions. It inhibits the growth of competing plants by interfering with their normal physiological processes . This application is significant in understanding ecological balances and could have implications for agricultural practices.
Anticancer Research
N-Boc-Fmoc L-Canavanine: has shown potential as an anticancer agent. Its ability to be incorporated into proteins instead of arginine can lead to the synthesis of non-functional proteins in cancer cells, thereby inhibiting their growth and proliferation . This application is promising for developing new cancer therapies.
Modulation of Polyamine Metabolism
The compound has been used to study the regulation of polyamine metabolism in plants. Polyamines are critical for cell growth and differentiation, and N-Boc-Fmoc L-Canavanine can disrupt this process, providing insights into the role of polyamines in plant development .
Nitric Oxide (NO) Production Studies
N-Boc-Fmoc L-Canavanine: has been utilized to investigate the production of reactive nitrogen species, including nitric oxide, in plants. This research is important for understanding the stress responses in plants and how they manage biotic and abiotic stressors .
Peptide Synthesis
In synthetic organic chemistry, N-Boc-Fmoc L-Canavanine allows for the incorporation of canavanine into peptides during solid-phase peptide synthesis (SPPS). This is particularly useful for creating peptides that are resistant to cleavage by certain enzymes, such as arginases, which can be valuable in studying protein function and enzyme resistance.
Green Chemistry Applications
The Boc group, part of the N-Boc-Fmoc L-Canavanine , is widely used in peptide synthesis. Recent advancements have focused on developing more sustainable and environmentally friendly methods for Boc deprotection, which is a crucial step in peptide synthesis. These methods aim to reduce the use of harmful solvents and high temperatures, making the process cleaner and more efficient .
Radiosensitization in Cancer Therapy
Research has explored the co-application of canavanine with other treatments, such as irradiation, to enhance the therapeutic effects against cancer. The combination of canavanine with arginine deficiency has shown a synergistic impact on the radioresponse, potentially offering a new approach to cancer treatment .
Mechanism of Action
Target of Action
The primary target of N-Boc-Fmoc L-Canavanine is the arginyl-tRNA synthetase . This enzyme is responsible for incorporating the arginine structural analogue into proteins, leading to the formation of "canavanyl proteins" .
Mode of Action
N-Boc-Fmoc L-Canavanine, being an arginine structural analogue, is incorporated into proteins by arginyl-tRNA synthetase . This results in the rapid functional disruption of these proteins .
Biochemical Pathways
The incorporation of N-Boc-Fmoc L-Canavanine into proteins disrupts normal protein function, affecting various biochemical pathways. One significant effect is the disruption of polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide (NO) .
Pharmacokinetics
Its molecular weight is 49853 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of N-Boc-Fmoc L-Canavanine’s action is the inhibition of cellular function in both animal and plant systems . This is due to the synthesis of non-functional proteins, leading to a disruption in normal cellular processes .
properties
IUPAC Name |
(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQFUWRYAPEFA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Fmoc L-Canavanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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